Benzyl 3-(4-isopropoxy-1,3-dioxoisoindolin-2-yl)propanoate
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Overview
Description
Benzyl 3-(4-isopropoxy-1,3-dioxoisoindolin-2-yl)propanoate is a complex organic compound characterized by its unique structure, which includes an isoindoline-1,3-dione core
Mechanism of Action
Target of Action
It is known that isoindoline-1,3-dione derivatives, which this compound is a part of, have been studied for their potential use in diverse fields such as pharmaceutical synthesis .
Mode of Action
It is known that isoindoline-1,3-dione derivatives can interact with various biological targets due to their diverse chemical reactivity .
Biochemical Pathways
Isoindoline-1,3-dione derivatives are known to have diverse chemical reactivity and promising applications .
Result of Action
Isoindoline-1,3-dione derivatives are known to have diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-(4-isopropoxy-1,3-dioxoisoindolin-2-yl)propanoate typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . This reaction is often carried out under solventless conditions to adhere to green chemistry principles . The reaction conditions generally include heating the reactants to facilitate the condensation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar condensation techniques. The process is optimized for yield and purity, often incorporating purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-(4-isopropoxy-1,3-dioxoisoindolin-2-yl)propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic substitution reactions are common, where functional groups on the isoindoline-1,3-dione core are replaced with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to ensure optimal reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized isoindoline-1,3-dione compounds.
Scientific Research Applications
Benzyl 3-(4-isopropoxy-1,3-dioxoisoindolin-2-yl)propanoate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
N-Substituted isoindoline-1,3-dione derivatives: These compounds share the isoindoline-1,3-dione core and exhibit similar reactivity and applications.
Indole derivatives: Indole-based compounds also show a wide range of biological activities and are structurally related to isoindoline-1,3-diones.
Uniqueness
What sets Benzyl 3-(4-isopropoxy-1,3-dioxoisoindolin-2-yl)propanoate apart is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
benzyl 3-(1,3-dioxo-4-propan-2-yloxyisoindol-2-yl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c1-14(2)27-17-10-6-9-16-19(17)21(25)22(20(16)24)12-11-18(23)26-13-15-7-4-3-5-8-15/h3-10,14H,11-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXGNMUHDXDXQPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC2=C1C(=O)N(C2=O)CCC(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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